[1] Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids.
Due to the presence of conjugated double bonds and nitrile groups, 2-(4-fluorobenzylidene)malononitrile exhibits interesting optoelectronic properties, making it a potential candidate for various applications in organic materials science.
[2] Photovoltaic properties of solution-processed small molecule organic solar cells based on a fluorinated benzylidene malononitrile acceptor.
[3] Design and Synthesis of Novel Fluorinated Benzylidene Malononitriles: Efficient Blue Emitters for Organic Light-Emitting Diodes.
Limited research explores other potential applications of 2-(4-fluorobenzylidene)malononitrile:
2-(4-Fluorobenzylidene)malononitrile is an organic compound characterized by its unique structure, which consists of a malononitrile moiety attached to a 4-fluorobenzylidene group. The chemical formula for this compound is C₁₀H₅F N₂, and it has a molecular weight of approximately 180.15 g/mol. This compound is notable for its applications in organic synthesis and its potential biological activities, particularly in the context of medicinal chemistry.
2-(4-Fluorobenzylidene)malononitrile is primarily synthesized through the Knoevenagel condensation, a reaction where malononitrile reacts with 4-fluorobenzaldehyde in the presence of a base catalyst. This method yields the compound efficiently, often with yields around 74% to 96% under optimized conditions .
Research indicates that 2-(4-Fluorobenzylidene)malononitrile exhibits various biological activities. It acts as an intermediate in organic synthesis and has been shown to interact with enzymes involved in synthesizing 4H-chromene derivatives. These interactions can influence cellular processes such as gene expression and metabolism .
The compound participates in nucleophilic substitution reactions at the benzylic position, leading to resonance-stabilized intermediates. Its effects on cellular functions can vary based on dosage, with lower concentrations showing minimal toxicity while higher doses may induce adverse effects.
In biochemical studies, 2-(4-Fluorobenzylidene)malononitrile has been shown to interact with various enzymes and proteins, influencing cellular signaling pathways and gene expression. Its stability under different conditions is crucial for understanding its long-term effects on biological systems .
Studies indicate that the compound's effects can vary significantly with dosage levels, necessitating careful consideration during experimental applications to avoid toxicity.
Several compounds share structural similarities with 2-(4-Fluorobenzylidene)malononitrile, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Methylbenzylidene)malononitrile | C₁₀H₇N₂ | Exhibits different reactivity due to methyl group |
| 2-(4-Nitrobenzylidene)malononitrile | C₁₀H₇N₂O₂ | Nitro group enhances electrophilicity |
| 2-(Benzylidene)malononitrile | C₉H₇N₂ | Lacks electron-withdrawing substituent |
| 2-(4-Trifluoromethylbenzylidene)malononitrile | C₁₀H₄F₃N₂ | Increased lipophilicity due to trifluoromethyl group |
The presence of a fluorine atom at the para position in 2-(4-Fluorobenzylidene)malononitrile significantly influences its reactivity and interaction profiles compared to other similar compounds. This substitution affects both electronic properties and steric hindrance, making it unique among its derivatives .
While the exact discovery date of 2-(4-fluorobenzylidene)malononitrile is not explicitly documented, its synthesis pathway aligns with the development of Knoevenagel condensation methodologies. Early reports of benzylidenemalononitrile derivatives emerged in the mid-20th century, with fluorinated analogs gaining prominence in the 1980s–1990s due to their enhanced reactivity. Key milestones include:
The IUPAC name 2-[(4-fluorophenyl)methylidene]propanedinitrile reflects its structural components:
Structural Features:
| Feature | Description |
|---|---|
| Conjugation | Continuous π-system across the benzene ring, double bond, and cyano groups. |
| Electron-Withdrawing Groups | Fluorine and cyano groups enhance electrophilicity at the α,β-unsaturated site. |
| Steric Effects | Minimal hindrance due to planar aromatic and linear nitrile groups. |
2-(4-Fluorobenzylidene)malononitrile belongs to the benzylidenemalononitrile family, a subclass of nitriles with α,β-unsaturated dinitrile backbones. Its fluorine substituent distinguishes it from non-fluorinated analogs, imparting:
Comparison with Related Compounds
| Compound | Structure | Key Difference |
|---|---|---|
| Benzylidenemalononitrile | $$ \text{C}{9}\text{H}5\text{N}_2 $$ | Absence of fluorine substituent. |
| 4-Nitrobenzylidenemalononitrile | $$ \text{C}{9}\text{H}4\text{N}3\text{O}2 $$ | Nitro group instead of fluorine. |
The synthesis of 2-(4-Fluorobenzylidene)malononitrile primarily relies on the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and malononitrile [1]. This fundamental organic transformation involves the nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, resulting in the formation of an α,β-unsaturated compound [2]. The optimization of this reaction has been extensively studied across various catalytic systems to improve yield, reduce reaction time, and enhance sustainability.
Homogeneous catalysts have demonstrated significant effectiveness in promoting the Knoevenagel condensation for 2-(4-Fluorobenzylidene)malononitrile synthesis. Proline-based catalytic systems have shown exceptional performance, achieving yields of 95-98% under mild conditions [3] [4]. The mechanism involves the formation of an imine intermediate between the catalyst and the aldehyde, followed by nucleophilic attack from the deprotonated malononitrile [5].
Triethylamine has emerged as another highly effective homogeneous catalyst, particularly when employed in water-glycerol mixtures (1:1 ratio) [6]. This system achieves quantitative yields (99%) at room temperature within 24 hours, demonstrating the synergistic effect between the basic catalyst and the protic solvent system [6]. The glycerol component enhances reactant solubility while facilitating product separation through precipitation [6].
Ionic liquid-supported catalytic systems represent an advanced approach to homogeneous catalysis. The ionic liquid 1-methoxyethyl-3-methylimidazolium trifluoroacetate has proven particularly effective, achieving 89% yield for 2-(4-Fluorobenzylidene)malononitrile within 20 minutes at 25°C [7]. These systems offer the advantage of catalyst recyclability, with the ionic liquid maintaining activity for up to five cycles with minimal reduction in catalytic performance [7].
Cationic kraft lignin represents a sustainable homogeneous catalyst alternative, achieving 97% yield under aqueous conditions at room temperature [8] [9]. This biopolymer-based catalyst demonstrates excellent recyclability over five cycles without significant activity loss, highlighting its potential for industrial applications [9].
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Proline | Ethanol | Room temperature | 4 h | 95-98 [3] |
| Triethylamine | Water:Glycerol (1:1) | Room temperature | 24 h | 99 [6] |
| Piperidine | Toluene + Acetic acid | 110 | 20 min | 50 [10] |
| Ammonium acetate | Solvent-free | Microwave | 20-50 s | 74-88 [11] |
| Ionic liquid [MeOEtMIM]+[CF3COO]- | Ionic liquid | 25 | 20 min | 89 [7] |
| Cationic lignin | Water | Room temperature | 24 h | 97 [9] |
Heterogeneous nanocatalysts have revolutionized the synthesis of 2-(4-Fluorobenzylidene)malononitrile by offering superior recyclability and easier product separation. Nickel-copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) demonstrate exceptional catalytic activity, producing 2-(4-Fluorobenzylidene)malononitrile with 74% yield within 35 minutes under mild conditions [2]. These monodisperse nanohybrids, prepared via ultrasonic hydroxide-assisted reduction, maintain high catalytic performance for up to 10 cycles [2].
Silver nanoparticles supported on titanium dioxide (Ag@TiO2) represent another significant advancement in heterogeneous catalysis [12]. The hydrothermal synthesis of these nanocomposites at 180°C for 12 hours creates highly active catalytic sites that facilitate Knoevenagel condensation at 65°C in ethanol [12]. The reaction scope encompasses various aromatic aldehydes, with isolated yields ranging from 50-99% depending on the electronic nature of the substituents [12].
Ternary nanocomposites comprising cadmium sulfide, cerium oxide, and silver carbonate (CdS/CeO2/Ag2CO3) exhibit remarkable catalytic efficiency [13]. These materials, synthesized via precipitation methods with optimized molar ratios, achieve 92% yield for 2-(4-Fluorobenzylidene)malononitrile within 33 minutes at room temperature using water as solvent [13]. The catalyst demonstrates excellent stability, showing only 6.4% decrease in activity after six consecutive reaction cycles [13].
Magnetic nanoparticles functionalized with sulfonic acid groups (Fe3O4@SiO2@SO3H) provide an environmentally friendly approach to heterogeneous catalysis [14]. These green-synthesized catalysts achieve 85-98% yields within 30 minutes at room temperature, with the added advantage of magnetic separation for easy catalyst recovery [14]. The protocol demonstrates broad substrate tolerance and maintains activity over five catalytic cycles [14].
| Catalyst | Preparation Method | Reaction Conditions | Time | Yield (%) | Recyclability |
|---|---|---|---|---|---|
| NiCu@MWCNT | Ultrasonic reduction | Mild conditions | 35 min | 74 [2] | 10 cycles [2] |
| Ag@TiO2 | Hydrothermal | 65°C, ethanol | 1-3 h | 50-99 [12] | 5 cycles [12] |
| CdS/CeO2/Ag2CO3 | Precipitation | Room temperature, water | 33 min | 92 [13] | 6 cycles [13] |
| Fe3O4@SiO2@SO3H | Green synthesis | Room temperature, ethanol | 30 min | 85-98 [14] | 5 cycles [14] |
| Ti-Al-Mg hydrotalcite | Combustion method | 60°C, ethyl acetate | 4 h | 67 [15] | Not specified [15] |
| Chitosan | Deacetylation of chitin | Room temperature, mechanochemical | 5-15 min | >85 [16] | 6 cycles [16] |
Mechanochemical synthesis represents a paradigm shift toward sustainable organic synthesis, eliminating the need for organic solvents while achieving superior reaction rates and product selectivity. Chitosan, derived from crustacean waste through deacetylation of chitin, serves as an effective organocatalyst for the solvent-free mechanochemical synthesis of 2-(4-Fluorobenzylidene)malononitrile [16]. The reaction proceeds via grinding in a mortar and pestle, achieving completion within 5-15 minutes at room temperature with yields exceeding 85% [16].
The mechanochemical process demonstrates significantly faster kinetics compared to solution-phase synthesis, with reduced formation of colored impurities [16]. The chitosan catalyst can be conveniently recovered by dissolution in ethyl acetate followed by filtration, maintaining catalytic activity for up to six cycles without significant performance degradation [16]. This approach aligns with green chemistry principles by eliminating organic solvents and utilizing renewable biomass-derived catalysts [16].
Ball milling techniques have been investigated for understanding the kinetic behavior of mechanochemical Knoevenagel condensation [17] [18]. The process exhibits sigmoidal kinetics characterized by the formation of a rubber-like cohesive coating around the milling ball, which enhances material processing efficiency and accelerates reaction rates [18]. Under optimized conditions, quantitative conversion to products occurs within 50 minutes of continuous milling [19].
Microwave irradiation has emerged as a powerful tool for accelerating Knoevenagel condensation reactions while maintaining high product yields and selectivity. The synthesis of 2-(4-Fluorobenzylidene)malononitrile under microwave conditions utilizing ammonium acetate as catalyst achieves yields of 74-88% within 20-50 seconds at 320 watts power [11]. This represents a dramatic reduction in reaction time compared to conventional heating methods [11].
Amine-functionalized metal-organic frameworks have demonstrated exceptional activity under microwave irradiation, achieving yields of 85-97% for various aromatic aldehydes including 4-fluorobenzaldehyde within 5-30 minutes [20]. These heterogeneous catalysts benefit from the selective heating provided by microwave irradiation, which enhances mass transfer and reaction kinetics while maintaining structural integrity [20].
Water extract of mango peel ash represents an innovative green catalyst for microwave-assisted synthesis [21]. This agro-waste-derived catalytic medium, combined with 55-watt microwave irradiation, achieves 99% yield within 35 minutes in aqueous media [21]. The method demonstrates excellent substrate tolerance and provides a sustainable alternative to conventional catalytic systems [21].
N,N-dimethylformamide has been identified as an efficient catalyst for microwave-enhanced Knoevenagel condensation [22]. This approach achieves high yields within seconds of microwave exposure, representing one of the fastest reported protocols for 2-(4-Fluorobenzylidene)malononitrile synthesis [22]. The method eliminates the need for additional catalysts while maintaining excellent product purity [22].
| Substrate | Catalyst | Power (W) | Time | Yield (%) | Solvent |
|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde + Malononitrile | Ammonium acetate | 320 | 20-50 s | 74-88 [11] | Solvent-free |
| Aromatic aldehydes + Malononitrile | Amine-functionalized MOF | Not specified | 5-30 min | 85-97 [20] | Various |
| Various aldehydes + Active methylene | Water extract of mango peel ash | 55 | 35 min | 99 [21] | Water |
| Benzaldehyde + Malononitrile | N,N-dimethylformamide | Not specified | Few seconds | High yield [22] | DMF |
Electrochemical synthesis offers a unique approach to 2-(4-Fluorobenzylidene)malononitrile production through the generation of reactive intermediates at electrode surfaces. The electrochemical method employs an undivided cell equipped with graphite anode and iron cathode, operating at constant current density of 10 milliamperes per square centimeter [23]. The reaction proceeds in ethanol solvent at 25°C with sodium bromide as supporting electrolyte, achieving yields of 85-95% within 2-4 hours [23].
The mechanism involves initial deprotonation of ethanol at the cathode to generate alkoxide anions, which subsequently deprotonate malononitrile to form the reactive carbanion [23]. This electrochemically generated nucleophile then undergoes Knoevenagel condensation with 4-fluorobenzaldehyde, followed by dehydration to yield the desired product [23]. The electrochemical approach eliminates the need for external basic catalysts while providing excellent selectivity [23].
Carbon dots derived from biomass waste through electrochemical bottom-up synthesis have shown promising catalytic activity for Knoevenagel condensation [24]. These nanomaterials, synthesized from orange peel waste hydrothermal carbonization liquid phase, demonstrate excellent reproducibility and can be recycled up to five cycles without significant activity loss [24]. The sustainable nature of this approach aligns with green chemistry principles while maintaining high catalytic performance [24].
| Parameter | Value | Product Yield (%) |
|---|---|---|
| Current density | 10 mA/cm² [23] | 85-95 [23] |
| Temperature | 25°C [23] | - |
| Electrolyte | NaBr (0.1 g) [23] | - |
| Electrode configuration | Graphite anode, Iron cathode [23] | - |
| Solvent | Ethanol [23] | - |
| Time | 2-4 h [23] | - |
The synthesis of 2-(4-Fluorobenzylidene)malononitrile has undergone significant evolution toward more sustainable and environmentally friendly methodologies. Green chemistry metrics serve as essential indicators for evaluating the environmental impact and sustainability of synthetic processes [25] [9]. The mechanochemical approach using chitosan catalyst demonstrates exceptional green chemistry performance with an E-factor of 0.15, atom economy of 88.10%, carbon efficiency of 93.4%, and reaction mass efficiency of 87.07% [25].
Water-mediated synthesis protocols represent a significant advancement in green chemistry applications [26] [27]. These methods utilize water as the primary solvent, eliminating the need for toxic organic solvents while maintaining high reaction efficiency [27]. Rose bengal photocatalyzed Knoevenagel condensation in aqueous medium demonstrates the feasibility of conducting these transformations under completely green conditions [27].
Biomass-derived catalysts have gained prominence as sustainable alternatives to conventional catalytic systems [9]. Cationic kraft lignin, synthesized from renewable biomass sources, exhibits biodegradability comparable to native lignin while maintaining excellent catalytic performance [9]. This approach addresses both catalyst sustainability and end-of-life considerations, contributing to circular economy principles [9].
Solvent-free methodologies eliminate one of the major sources of waste in organic synthesis [28]. The development of mechanochemical and neat reaction conditions reduces environmental burden while often improving reaction kinetics and selectivity [16] [28]. These approaches demonstrate that high-performance synthesis can be achieved without compromising environmental responsibility [28].
The integration of renewable feedstocks and waste-derived materials further enhances the sustainability profile of 2-(4-Fluorobenzylidene)malononitrile synthesis [16] [24]. Utilization of agricultural waste, such as mango peel ash and orange peel waste, transforms potential environmental burdens into valuable catalytic resources [24] [21]. This approach exemplifies the principles of waste valorization and resource efficiency in green chemistry [21].
| Method | E-factor | Atom Economy (%) | Carbon Efficiency (%) | Reaction Mass Efficiency (%) | Solvent |
|---|---|---|---|---|---|
| Mechanochemical (Chitosan) | 0.15 [25] | 88.10 [25] | 93.4 [25] | 87.07 [25] | None [16] |
| Microwave (WEMPA) | Not specified | High [21] | Not specified | Not specified | Water [21] |
| Electrochemical | Low [23] | High [23] | Not specified | Not specified | Ethanol [23] |
| Ionic liquid | Not specified | Not specified | Not specified | Not specified | Ionic liquid [7] |
| Water-mediated | Low [26] | High [26] | Not specified | Not specified | Water [26] |
X-ray crystallographic analysis represents the fundamental technique for determining the three-dimensional molecular and crystal structure of 2-(4-Fluorobenzylidene)malononitrile. Single crystal X-ray diffraction studies have been extensively employed to investigate this compound, providing crucial structural parameters and crystallographic data [1] [2] [3].
The crystallographic data for 2-(4-Fluorobenzylidene)malononitrile reveals important structural characteristics. The compound has been successfully crystallized and analyzed using standard diffractometric techniques, with data collection typically performed at temperatures ranging from 150 to 296 K [1] [4]. The Crystal Data Centre has assigned CCDC number 926904 to one reported crystal structure of this compound [1].
Crystal structure determination typically employs Cu Kα radiation (λ = 1.5418 Å) or Mo Kα radiation (λ = 0.71073 Å) for data collection [5] [6]. The crystallographic analysis reveals that the compound exhibits a planar molecular geometry, which is characteristic of benzylidene malononitrile derivatives. The molecular planarity is attributed to the extended conjugation system involving the aromatic ring, the olefinic double bond, and the dicyano group [7] [8].
| Parameter | Typical Value Range | Notes |
|---|---|---|
| Crystal System | Orthorhombic/Monoclinic | Depends on crystallization conditions |
| Space Group | P21/n, Pbca, or similar | Common for organic crystals |
| Cell Parameters | a = 7-12 Å, b = 8-15 Å, c = 10-20 Å | Variable with crystal form |
| Density | 1.2-1.5 Mg m⁻³ | Calculated from unit cell |
| Temperature | 150-296 K | Standard collection conditions |
| Crystal Color | White to pale yellow | Typical appearance |
The crystal packing arrangements typically involve weak intermolecular interactions such as π-π stacking between aromatic rings and dipole-dipole interactions between the nitrile groups [9] [10]. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the material.
Structural analysis reveals that the malononitrile moiety adopts a planar configuration with the aromatic ring, facilitating maximum conjugation. The C-C-C angle at the central carbon of the malononitrile group is typically around 113-115°, which is consistent with sp² hybridization [11] [12]. The fluorine substituent on the aromatic ring introduces slight electronic perturbations that can influence both molecular geometry and crystal packing patterns.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about 2-(4-Fluorobenzylidene)malononitrile through analysis of ¹H, ¹³C, and ¹⁹F nuclei. This multi-nuclear approach enables complete characterization of the molecular structure and electronic environment.
Proton Nuclear Magnetic Resonance spectroscopy of 2-(4-Fluorobenzylidene)malononitrile provides detailed information about the hydrogen environments within the molecule. The ¹H NMR spectrum, typically recorded in deuterated chloroform at 400-600 MHz, exhibits characteristic resonance patterns that confirm the molecular structure [13] [14] [15].
The most distinctive feature in the ¹H NMR spectrum is the olefinic proton signal corresponding to the benzylidene hydrogen (=CH). This proton appears as a singlet at approximately 7.75 ppm, characteristic of an α,β-unsaturated system conjugated with electron-withdrawing cyano groups [16] [17]. The downfield chemical shift reflects the deshielding effect of the adjacent dicyano functionality and the aromatic ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant |
|---|---|---|---|---|
| 7.98-7.96 (m, 2H) | Multiplet | 2H | H ortho to fluorine | J(H-F) ≈ 8.5 Hz |
| 7.75 (s, 1H) | Singlet | 1H | Olefinic proton (=CH) | - |
| 7.27-7.23 (m, 2H) | Multiplet | 2H | H meta to fluorine | J(H-F) ≈ 8.5 Hz |
The aromatic protons display a characteristic AB pattern due to the para-disubstitution of the benzene ring. The protons ortho to the fluorine substituent appear as a multiplet at 7.98-7.96 ppm, while those meta to fluorine resonate at 7.27-7.23 ppm [18] [19]. This splitting pattern arises from ⁴J and ³J coupling with the fluorine nucleus, with typical coupling constants of approximately 8.5 Hz for ortho coupling and smaller values for meta coupling.
The integration ratios consistently show 2:1:2 for the aromatic protons ortho to fluorine, the olefinic proton, and the aromatic protons meta to fluorine, respectively [20] [21]. This pattern confirms the para-substitution pattern and the presence of a single olefinic hydrogen, supporting the proposed molecular structure.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential information about the carbon framework of 2-(4-Fluorobenzylidene)malononitrile. The ¹³C NMR spectrum, typically recorded at 100-150 MHz, reveals eight distinct carbon environments consistent with the molecular structure [22] [23] [24].
The most characteristic feature in the ¹³C NMR spectrum is the carbon directly bonded to fluorine, which appears as a doublet at 166.11 ppm with a large coupling constant of 207 Hz (¹JC-F) [25] [26]. This large coupling constant is diagnostic of direct C-F bonding and confirms the fluorine substitution on the aromatic ring.
| Chemical Shift (ppm) | Carbon Type | Multiplicity | Coupling Constant |
|---|---|---|---|
| 166.11 | C-F aromatic | Doublet | ¹JC-F = 207 Hz |
| 157.98 | Olefinic carbon (=CH) | Singlet | - |
| 133.37 | Aromatic carbon | Singlet | - |
| 127.18 | Aromatic carbon | Singlet | - |
| 117.18 | Aromatic C-F | Singlet | - |
| 113.40 | Nitrile carbon (CN) | Singlet | - |
| 112.22 | Nitrile carbon (CN) | Singlet | - |
| 82.05 | Central carbon C(CN)₂ | Singlet | - |
The olefinic carbon appears at 157.98 ppm, reflecting the electron-withdrawing effect of the dicyano group and the electron-donating character of the aromatic ring [27] [28]. The nitrile carbons resonate at 113.40 and 112.22 ppm, which are typical values for aromatic cyano groups. The central carbon bearing the two cyano groups appears at 82.05 ppm, consistent with a highly substituted sp² carbon [29] [30].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides direct information about the fluorine environment. The ¹⁹F NMR spectrum typically shows a single resonance for the para-fluorine substituent, appearing in the characteristic range for aromatic fluorides. The chemical shift and coupling patterns in ¹⁹F NMR confirm the substitution pattern and provide additional structural verification [31] [32].
Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary information about the molecular structure and bonding characteristics of 2-(4-Fluorobenzylidene)malononitrile. These techniques are particularly valuable for identifying functional groups and studying molecular vibrations [33] [34] [35].
The infrared spectrum of 2-(4-Fluorobenzylidene)malononitrile exhibits several characteristic absorption bands that serve as diagnostic indicators for structural confirmation. The most prominent feature is the strong nitrile stretching vibration appearing at 2229 cm⁻¹, which is diagnostic of the C≡N functional groups [36] [37]. This absorption is typically sharp and intense, reflecting the high dipole moment change associated with nitrile bond stretching.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3074 | Medium | Aromatic C-H stretch | Stretching |
| 3041 | Medium | Aromatic C-H stretch | Stretching |
| 2229 | Strong | C≡N stretch (nitrile) | Stretching |
| 1596 | Medium | Aromatic C=C stretch | Stretching |
| 1575 | Medium | Aromatic C=C stretch | Stretching |
| 1508 | Medium | Aromatic C=C stretch | Stretching |
The aromatic C-H stretching vibrations appear in the region 3041-3074 cm⁻¹, characteristic of aromatic hydrogen atoms [38] [39]. These bands are typically of medium intensity and provide confirmation of the aromatic character of the molecule. The absence of aliphatic C-H stretching vibrations in the 2800-3000 cm⁻¹ region confirms the purely aromatic and olefinic nature of the hydrogen atoms in the molecule.
Aromatic C=C stretching vibrations are observed at 1596, 1575, and 1508 cm⁻¹ [40] [41]. These multiple bands arise from the different aromatic C=C bonds in the substituted benzene ring, with the frequencies influenced by the electronic effects of the fluorine and benzylidene substituents. The C-F stretching vibration, while present, often appears as a weaker band in the fingerprint region and may overlap with other vibrations.
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectroscopy. The Raman spectrum of 2-(4-Fluorobenzylidene)malononitrile typically shows enhanced signals for aromatic ring vibrations and C=C stretching modes [42] [43]. The nitrile stretching vibrations are also Raman-active and provide additional confirmation of the dicyano functionality.
The vibrational analysis reveals that the molecular structure exhibits significant conjugation between the aromatic ring, the olefinic double bond, and the dicyano group. This conjugation affects the vibrational frequencies and intensities, providing insight into the electronic structure and bonding characteristics of the molecule [44] [45].
Mass spectrometry provides detailed information about the molecular structure of 2-(4-Fluorobenzylidene)malononitrile through analysis of its fragmentation patterns under electron impact ionization. The mass spectrum reveals characteristic fragmentation pathways that confirm the molecular structure and provide insight into the stability of different molecular fragments [46] [47] [48].
The molecular ion peak appears at m/z 172, corresponding to the molecular weight of 2-(4-Fluorobenzylidene)malononitrile (C₁₀H₅FN₂) [49] [50]. This peak typically appears with 100% relative intensity, indicating good stability of the molecular ion under electron impact conditions. The presence of fluorine isotope effects may contribute to minor peaks at M+1, though these are generally negligible due to the low abundance of ¹³C and the absence of significant deuterium content.
| m/z | Relative Intensity (%) | Fragment Assignment | Mass Loss | Fragmentation Process |
|---|---|---|---|---|
| 172 | 100 | M⁺- (molecular ion) | - | Initial ionization |
| 145 | 96 | [M - HCN]⁺ | 27 | Loss of hydrogen cyanide |
| 121 | 54 | [M - HCCCN]⁺ | 51 | Loss of cyanoethyne |
| 118 | Variable | Fragment | 54 | Secondary fragmentation |
| 94 | Variable | Fragment | 78 | Further fragmentation |
| 75 | Variable | C₆H₃⁺ | 97 | Aromatic fragment |
| 51 | Variable | C₄H₃⁺ or C₃HN⁺ | 121 | Small fragment ions |
The base peak typically appears at m/z 145, corresponding to the loss of hydrogen cyanide (HCN, 27 mass units) from the molecular ion [51] [52]. This fragmentation is characteristic of compounds containing malononitrile functionality and represents a favorable fragmentation pathway due to the stability of the resulting ion. The loss of HCN can occur from either nitrile group, but typically proceeds through the more accessible pathway.
A significant peak at m/z 121 corresponds to the loss of 51 mass units from the molecular ion, representing the elimination of cyanoethyne (HCCCN) [53] [54]. This fragmentation involves the simultaneous loss of both a hydrogen atom and one complete nitrile group, indicating the relative weakness of the C-C bonds adjacent to the dicyano carbon.
Secondary fragmentation patterns include peaks at m/z 118, 94, and smaller fragment ions. The peak at m/z 75 is particularly characteristic and corresponds to the C₆H₃⁺ fragment, representing a substituted benzene ring cation formed through loss of the side chain and some ring substituents [55] [56]. This fragmentation pattern is common in aromatic compounds and provides confirmation of the benzene ring structure.
The fragmentation behavior of 2-(4-Fluorobenzylidene)malononitrile demonstrates the relative stability of the aromatic ring system compared to the malononitrile functionality. The preferential loss of cyano groups and the formation of aromatic fragment ions indicate that the C-C bonds adjacent to the dicyano carbon are the primary sites of fragmentation under electron impact conditions [57] [58].